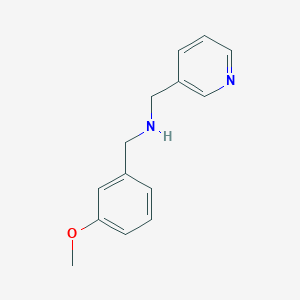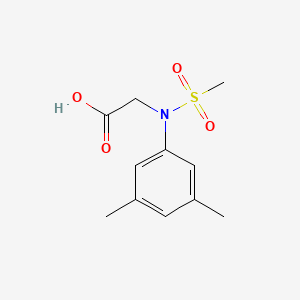![molecular formula C12H13N5S B1299924 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 436089-85-9](/img/structure/B1299924.png)
5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol (also known as BMT) is a synthetic compound that has been studied for its potential use in diverse scientific research applications. BMT has been found to have interesting biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
Derivatives of the chemical compound have been synthesized and tested for their antimicrobial activity against bacteria, mold, and yeast. These studies indicate that compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles exhibit significant antimicrobial properties. The structural elucidation of these compounds was achieved using IR, MS, 1H-NMR, and 13C-NMR spectral data, highlighting the compound's potential as a basis for developing new antimicrobial agents (C. N. Tien et al., 2016).
Corrosion Inhibition
The compound and its derivatives have also been explored as corrosion inhibitors for mild steel in acidic solutions. Research indicates that these inhibitors effectively reduce corrosion rates, with their efficiency increasing with concentration. Electrochemical studies, such as polarization and electrochemical impedance spectroscopy (EIS), have demonstrated the compounds' mixed-type inhibition behavior. The adsorption of these inhibitors on the mild steel surface suggests a protective layer formation, adhering to the Langmuir adsorption isotherm (M. Yadav et al., 2013).
Antioxidative Activity
Novel S-substituted derivatives of the compound have shown promising antioxidative activity. One specific derivative exhibited antioxidant activity significantly higher than the antibiotic control, pointing towards potential applications in preventing oxidative stress or as a dietary supplement to enhance antioxidant defenses in biological systems (I. Tumosienė et al., 2014).
Cancer Research
Investigations into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing the 1,2,4-triazole structure have revealed their potential as EGFR inhibitors in cancer treatment. These studies have provided insights into the compounds' anti-cancer properties, particularly their mechanism of action and binding affinities towards cancer cell lines, indicating a promising avenue for anticancer drug development (A. Karayel, 2021).
Orientations Futures
The future directions for research on 1,2,4-triazole derivatives could include further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mécanisme D'action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s specific targets would likely depend on the specific disease or condition being treated.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions would depend on the compound’s targets and the disease or condition being treated.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell growth, induction of apoptosis, and modulation of immune responses . The specific pathways affected would depend on the compound’s targets and the disease or condition being treated.
Result of Action
Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses . The specific effects would depend on the compound’s targets and the disease or condition being treated.
Propriétés
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-17-11(15-16-12(17)18)7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,13,14)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYBYONNBYASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333707 |
Source


|
| Record name | 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436089-85-9 |
Source


|
| Record name | 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)

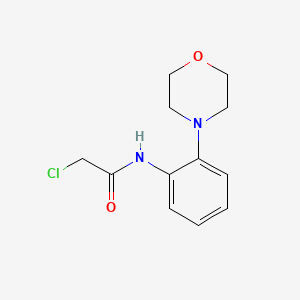
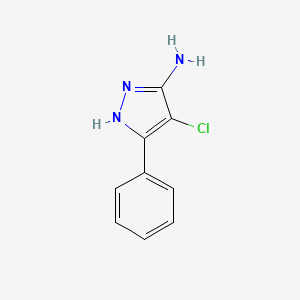
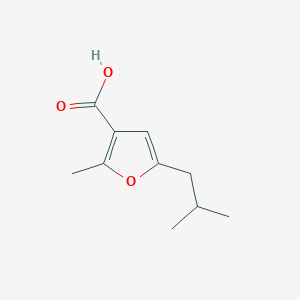
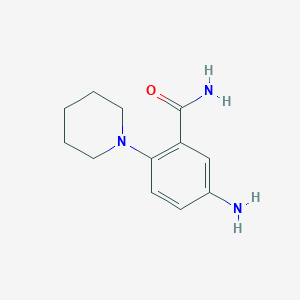
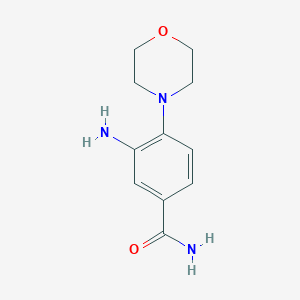

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
